
2-(5-Methyl-2-imidazolyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-2-imidazolyl)thiazole is a heterocyclic organic compound that features both an imidazole and a thiazole ring These rings are known for their aromaticity and the presence of nitrogen and sulfur atoms, which contribute to the compound’s unique chemical properties The imidazole ring is a five-membered ring containing two nitrogen atoms, while the thiazole ring contains both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-imidazolyl)thiazole typically involves the formation of the imidazole and thiazole rings through cyclization reactions. One common method involves the reaction of 2-aminothiazole with 5-methylimidazole under specific conditions. The reaction can be catalyzed by acids or bases, and the choice of solvent can significantly impact the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methyl-2-imidazolyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and sulfur atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-2-imidazolyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-2-imidazolyl)thiazole involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Methyl-2-imidazolyl)oxazole: Similar structure but with an oxygen atom instead of sulfur.
2-(5-Methyl-2-imidazolyl)isothiazole: Contains an isothiazole ring instead of a thiazole ring.
2-(5-Methyl-2-imidazolyl)benzothiazole: Features a benzene ring fused to the thiazole ring.
Uniqueness
2-(5-Methyl-2-imidazolyl)thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C7H7N3S |
|---|---|
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
2-(5-methyl-1H-imidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H7N3S/c1-5-4-9-6(10-5)7-8-2-3-11-7/h2-4H,1H3,(H,9,10) |
InChI-Schlüssel |
CALSBTQKBJGILB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


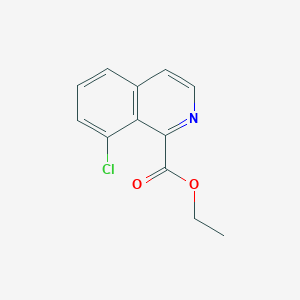
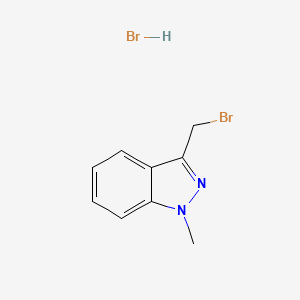
![Methyl 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B13668175.png)
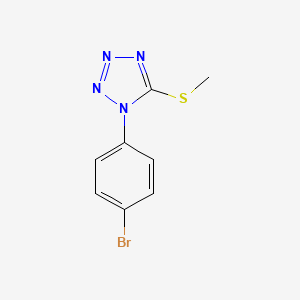
![6-Iodoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B13668197.png)
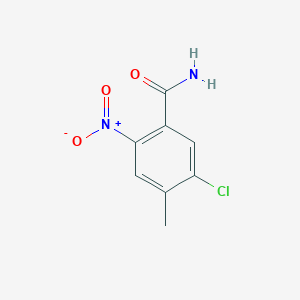
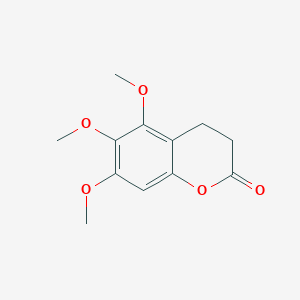
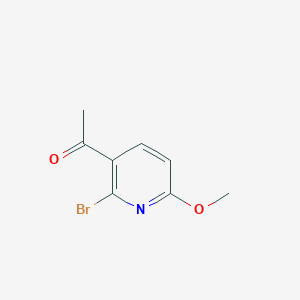
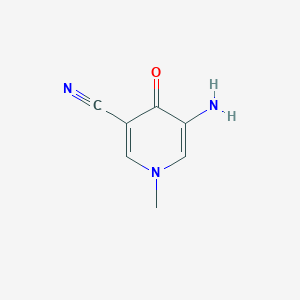
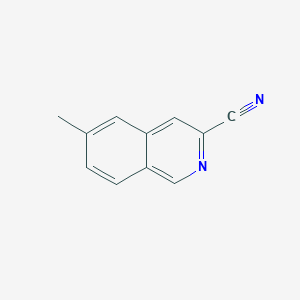

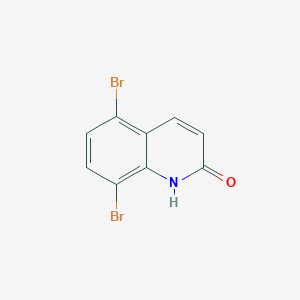
![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)

